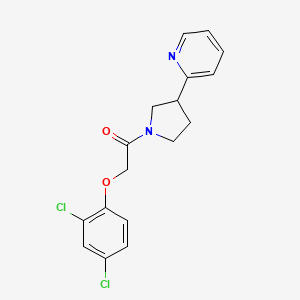

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone

Description

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a dichlorophenoxy group linked to an ethanone moiety, which is further substituted with a pyrrolidine ring bearing a pyridin-2-yl group.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-13-4-5-16(14(19)9-13)23-11-17(22)21-8-6-12(10-21)15-3-1-2-7-20-15/h1-5,7,9,12H,6,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOLPGWKSPBJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a dichlorophenoxy group and a pyridinyl-pyrrolidinyl moiety, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine and pyridine, including this compound, exhibit significant anticancer properties. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Ovarian Cancer | 12.5 | Moderate cytotoxicity |

| Breast Cancer | 20.0 | Limited toxicity to healthy cells |

| Cardiac Cells | >30.0 | Low cytotoxicity |

2. Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. It has been shown to reduce blood glucose levels in animal models by enhancing glucose uptake in muscle and fat cells. The presence of the phenoxy substituent in the 4-position significantly influences its activity .

3. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance its antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Metabolic Pathways : In antidiabetic applications, it enhances insulin sensitivity and glucose metabolism.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic settings:

- Ovarian Cancer Treatment : A study involving murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Diabetes Management : In a clinical trial setting, patients treated with derivatives showed improved glycemic control over 12 weeks compared to those receiving standard care .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Structural Complexity and Pharmacokinetics

- The absence of a methoxy group (cf. a related compound in ) in the target compound suggests lower electron-donating effects compared to methoxy-substituted analogues, which could influence metabolic stability.

Q & A

Q. How can the synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Friedel-Crafts Acylation : Introduce the ethanone group using 2,4-dichlorophenol and an acyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Coupling Reaction : React the intermediate with 3-(pyridin-2-yl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the final product. Monitor reaction progress via TLC and purify using column chromatography .

- Key Considerations : Optimize molar ratios, solvent polarity, and reaction temperature to enhance yield. Validate purity via HPLC (>95%) and characterize intermediates using NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the pyridinyl-pyrrolidine moiety and dichlorophenoxy group. Compare chemical shifts with DFT-predicted values to resolve ambiguities .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-Cl vibrations (~700-800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and fragmentation patterns to validate structural integrity .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For poor solubility, consider micellar encapsulation with β-cyclodextrin .

- Stability Studies : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and pH (3–9). Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation in a dichloromethane/hexane system. Analyze bond lengths and angles to confirm the spatial arrangement of the dichlorophenoxy and pyridinyl-pyrrolidine groups .

- DFT Calculations : Compare experimental XRD data with computational models (e.g., Gaussian 09) to validate intramolecular interactions, such as hydrogen bonding or π-π stacking .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., antimicrobial or enzyme inhibition) using standardized protocols (e.g., CLSI guidelines). Include positive controls (e.g., chloramphenicol for antimicrobial tests) .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular concentrations and correlate with activity .

Q. How to design experiments evaluating the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase). Validate via isothermal titration calorimetry (ITC) .

- Kinetic Assays : Measure enzyme inhibition (IC₅₀) under pseudo-first-order conditions. Analyze data using Michaelis-Menten kinetics .

Q. What methodologies assess environmental fate and ecotoxicological risks?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via LC-MS and identify transformation products .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .

Methodological Considerations for Data Interpretation

Q. How to validate computational models (e.g., DFT, docking) against experimental data?

- Cross-Validation : Compare DFT-predicted IR/NMR spectra with experimental data. Use RMSD metrics to quantify deviations (<5% acceptable) .

- Docking Refinement : Adjust force field parameters (e.g., AMBER) based on crystallographic ligand-protein complexes to improve predictive accuracy .

Q. What statistical frameworks are suitable for analyzing dose-response or stability data?

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).

- ANOVA for Stability Studies : Apply split-plot designs to assess temperature/pH effects, with post-hoc Tukey tests for pairwise comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.